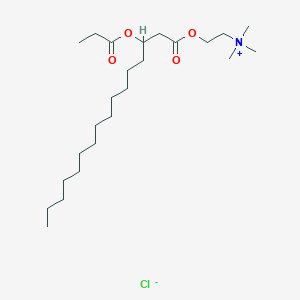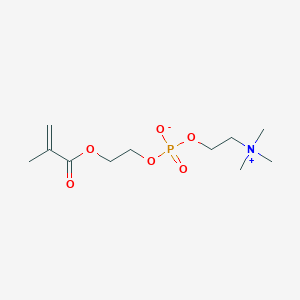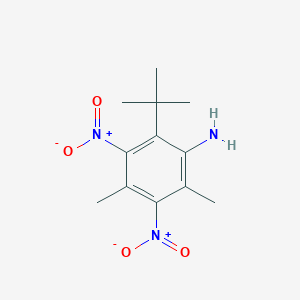
Benzenamine, 2-(1,1-dimethylethyl)-4,6-dimethyl-3,5-dinitro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenamine, 2-(1,1-dimethylethyl)-4,6-dimethyl-3,5-dinitro-, commonly known as TNT, is a highly explosive compound that has been widely used in military and industrial applications. TNT has been extensively studied due to its explosive properties and its impact on the environment. In recent years, there has been growing interest in the synthesis, mechanism of action, and potential applications of TNT in scientific research.
Mechanism Of Action
TNT exerts its explosive properties by undergoing rapid decomposition when exposed to heat or shock. The decomposition of TNT releases a large amount of energy in the form of heat and gas. The gas produced by the decomposition of TNT creates a shock wave that can cause damage to surrounding structures and materials.
Biochemical And Physiological Effects
TNT has been shown to have toxic effects on living organisms. Exposure to TNT can cause damage to the liver, kidneys, and nervous system. TNT can also cause anemia and other blood disorders. The toxic effects of TNT are believed to be due to its ability to interfere with the normal function of enzymes and other cellular processes.
Advantages And Limitations For Lab Experiments
TNT has several advantages for use in laboratory experiments. It is a well-characterized compound that is readily available and relatively inexpensive. TNT is also highly stable and can be stored for long periods of time without degradation. However, the explosive nature of TNT makes it difficult to handle and requires specialized equipment and safety protocols.
Future Directions
For research involving TNT include the development of new methods for safe disposal and the development of new materials for detecting and neutralizing explosives.
Synthesis Methods
TNT can be synthesized by the nitration of toluene using a mixture of nitric acid and sulfuric acid. The reaction is highly exothermic and requires careful control of temperature and reaction conditions. The resulting product is a yellow crystalline solid that is highly explosive.
Scientific Research Applications
TNT has been used in scientific research as a model compound for studying the behavior of explosives and their effects on the environment. TNT can be used to simulate the effects of explosions on soil, water, and air. It has also been used as a tracer in environmental studies to track the movement of contaminants in soil and water.
properties
CAS RN |
107342-67-6 |
|---|---|
Product Name |
Benzenamine, 2-(1,1-dimethylethyl)-4,6-dimethyl-3,5-dinitro- |
Molecular Formula |
C12H17N3O4 |
Molecular Weight |
267.28 g/mol |
IUPAC Name |
2-tert-butyl-4,6-dimethyl-3,5-dinitroaniline |
InChI |
InChI=1S/C12H17N3O4/c1-6-9(13)8(12(3,4)5)11(15(18)19)7(2)10(6)14(16)17/h13H2,1-5H3 |
InChI Key |
UXBYFHLORKKOAX-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C(C(=C1[N+](=O)[O-])C)[N+](=O)[O-])C(C)(C)C)N |
Canonical SMILES |
CC1=C(C(=C(C(=C1[N+](=O)[O-])C)[N+](=O)[O-])C(C)(C)C)N |
Other CAS RN |
107342-67-6 |
synonyms |
2-AMINO-1-TERT-BUTYL-3,5-DIMETHYL-4,6-DINITROBENZENE |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




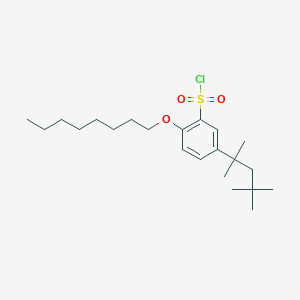

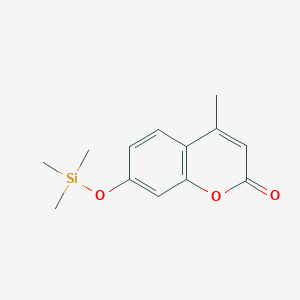




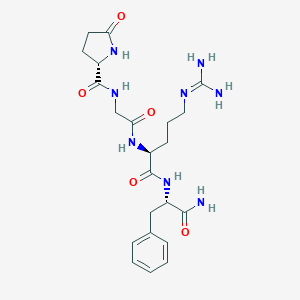
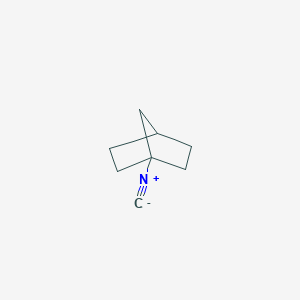
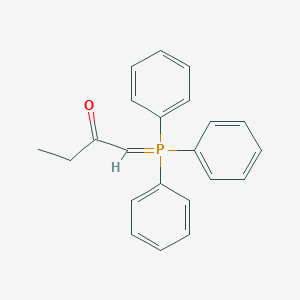
![ethyl 8-fluoro-4H-thieno[3,2-c]chromene-2-carboxylate](/img/structure/B21049.png)
